

Spectroscopic Profile of 3-(tert-Butyl)-4-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(tert-Butyl)-4-hydroxybenzonitrile

Cat. No.: B1320036

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **3-(tert-Butyl)-4-hydroxybenzonitrile**. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from established spectroscopic principles and data from structurally similar compounds. It includes detailed, generalized experimental protocols for acquiring such data and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(tert-Butyl)-4-hydroxybenzonitrile**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.6	d	1H	Ar-H (ortho to -CN, meta to -OH)
~ 7.4 - 7.5	dd	1H	Ar-H (ortho to -CN and -C(CH ₃) ₃)
~ 6.9 - 7.0	d	1H	Ar-H (ortho to -OH)
~ 5.0 - 6.0	br s	1H	-OH
1.44	s	9H	-C(CH ₃) ₃

Predicted data is based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 158	Ar-C-OH
~ 139	Ar-C-C(CH ₃) ₃
~ 134	Ar-CH (ortho to -CN, meta to -OH)
~ 131	Ar-CH (ortho to -CN and -C(CH ₃) ₃)
~ 119	-CN
~ 116	Ar-CH (ortho to -OH)
~ 103	Ar-C-CN
35.1	-C(CH ₃) ₃
29.8	-C(CH ₃) ₃

Predicted data is based on analogous compounds and standard chemical shift values. The solvent is assumed to be CDCl₃.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3600 - 3200	Broad, Medium	O-H stretch (phenolic)
~ 3050 - 3000	Medium	Ar C-H stretch
~ 2960 - 2870	Strong	Aliphatic C-H stretch (-C(CH ₃) ₃)
~ 2230 - 2220	Strong, Sharp	C≡N stretch
~ 1600, 1500, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~ 1250	Strong	C-O stretch (phenol)

Predicted data is based on characteristic functional group absorption frequencies.

Table 4: Mass Spectrometry Data

m/z	Interpretation
175.10	[M] ⁺ , Molecular Ion
160.08	[M-CH ₃] ⁺ , Loss of a methyl group

The exact mass of **3-(tert-Butyl)-4-hydroxybenzonitrile** (C₁₁H₁₃NO) is 175.0997 g/mol .[\[1\]](#)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

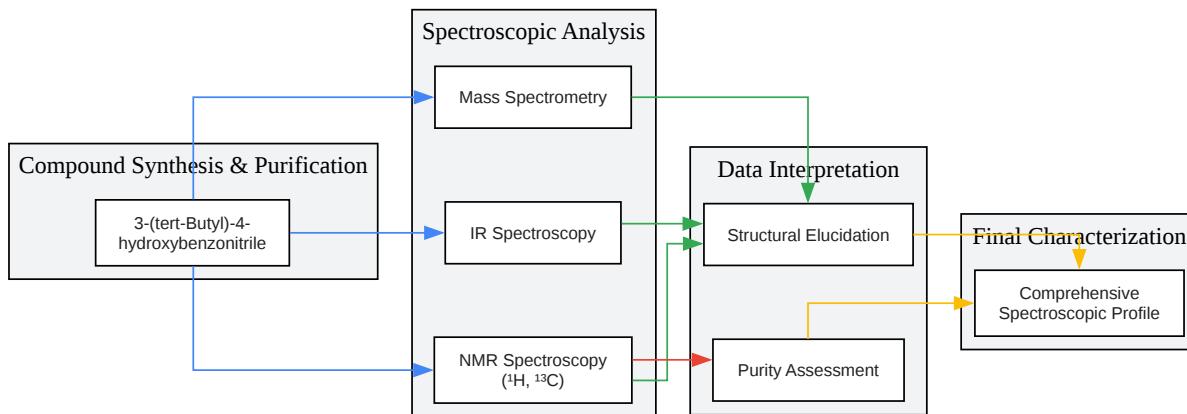
- Sample Preparation:
 - Weigh approximately 5-20 mg of the solid sample of **3-(tert-Butyl)-4-hydroxybenzonitrile**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Cap the NMR tube securely.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve high resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).
 - Acquire the ^1H and ^{13}C NMR spectra.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid **3-(tert-Butyl)-4-hydroxybenzonitrile** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Processing and Cleaning:
 - Perform a baseline correction and, if necessary, an ATR correction.
 - Label the significant absorption peaks with their corresponding wavenumbers.
 - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **3-(tert-Butyl)-4-hydroxybenzonitrile** in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

- Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
- Filter the final solution if any particulates are present.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Analysis:
 - Identify the molecular ion peak ($[\text{M}]^+$) to determine the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain information about the structure of the molecule. Key fragments for **3-(tert-Butyl)-4-hydroxybenzonitrile** would likely arise from the loss of a methyl group ($[\text{M}-15]^+$) from the tert-butyl group.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3-(tert-Butyl)-4-hydroxybenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(tert-Butyl)-4-hydroxybenzonitrile | C₁₁H₁₃NO | CID 18454723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. To cite this document: BenchChem. [Spectroscopic Profile of 3-(tert-Butyl)-4-hydroxybenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320036#spectroscopic-data-nmr-ir-ms-for-3-tert-butyl-4-hydroxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com